3-Chloro-3'-morpholinomethyl benzophenone
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Overview
Description
Scientific Research Applications
Photopolymerization Applications
Benzophenone derivatives, such as those involved in photopolymerization reactions, have been extensively studied. For instance, the use of polymerizable amines as co-initiators for benzophenone and its derivatives in photoinitiated polymerization processes shows the importance of the structural attributes of diaryl ketones in determining the kinetics of photopolymerization rates and monomer conversion. Such studies highlight the potential of benzophenone derivatives in developing advanced materials through photopolymerization techniques, which could be relevant to the application of "3-Chloro-3'-morpholinomethyl benzophenone" in similar contexts (Sun Meng-zhou, 2007).
Environmental Stability and Photodegradation
Research on the environmental behavior of benzophenone derivatives, such as their stability and degradation under various conditions, is crucial for understanding their impact and applications in environmental sciences. Studies on the kinetics and degradation mechanisms of benzophenones under different treatments, like chlorination and UV/chlorination reactions, provide valuable insights into the environmental fate of these compounds. This knowledge is essential for assessing the ecological risks and designing environmentally friendly derivatives (Young-Min Lee et al., 2020).
Safety And Hazards
The safety measures for handling 3-Chloro-3’-morpholinomethyl benzophenone include obtaining special instructions before use, not handling until all safety precautions have been read and understood, keeping away from heat/sparks/open flames/hot surfaces, not spraying on an open flame or other ignition source, keeping/storing away from clothing/combustible materials, and taking any precaution to avoid mixing with combustibles .
properties
IUPAC Name |
(3-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXESBVLPBUKASP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643082 |
Source
|
Record name | (3-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-3'-morpholinomethyl benzophenone | |
CAS RN |
898765-41-8 |
Source
|
Record name | (3-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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